![molecular formula C6H9NO4 B068711 methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate CAS No. 174283-17-1](/img/structure/B68711.png)
methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is not yet fully understood. However, it is believed to work by inhibiting the growth of bacterial cells by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate has been shown to have antibacterial properties. It has also been found to have low toxicity levels, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate in lab experiments is its low toxicity levels, which make it safer to handle compared to other chemicals. However, one of the limitations is the complex synthesis process involved in obtaining the compound, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate. One potential direction is to investigate its potential use as a chiral building block in the synthesis of various pharmaceutical compounds. Another direction is to explore its antibacterial properties further and develop it into a potential antibiotic candidate. Additionally, further research could be conducted to optimize the synthesis process to make it more cost-effective and efficient.
Synthesemethoden
Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the use of reagents such as ethyl glyoxylate, hydroxylamine hydrochloride, and sodium borohydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate has been used in scientific research for various applications. It has been studied for its potential use as a chiral building block in the synthesis of various pharmaceutical compounds. It has also been investigated for its potential use in the development of novel antibiotics due to its antibacterial properties.
Eigenschaften
CAS-Nummer |
174283-17-1 |
---|---|
Produktname |
methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1 |
InChI-Schlüssel |
QYTJBBSMODGNEH-LURJTMIESA-N |
Isomerische SMILES |
COC(=O)[C@]1(CC(=O)N1)CO |
SMILES |
COC(=O)C1(CC(=O)N1)CO |
Kanonische SMILES |
COC(=O)C1(CC(=O)N1)CO |
Synonyme |
2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.